molecular formula C25H29N5O4S B305909 ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

カタログ番号 B305909
分子量: 495.6 g/mol
InChIキー: HGLFBMFFJZBYRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of blood glucose levels.

作用機序

The mechanism of action of Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves the inhibition of ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate. ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is an enzyme that degrades incretin hormones, which are released by the gut in response to food intake. By inhibiting ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate include improved glucose control, increased insulin secretion, and decreased glucagon secretion. These effects are mediated by the inhibition of ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate and the subsequent increase in incretin hormone levels.

実験室実験の利点と制限

One advantage of using Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate in lab experiments is its potent inhibition of ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate. This allows for the investigation of the role of ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate in glucose regulation and the potential therapeutic applications of ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate inhibitors. One limitation is that the compound may have off-target effects, which could complicate the interpretation of the results.

将来の方向性

For the study of Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate include the investigation of its potential therapeutic applications in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, the development of more selective ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate inhibitors could lead to improved glucose control with fewer side effects. Finally, the use of Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate in combination with other glucose-lowering agents could lead to improved treatment outcomes for patients with type 2 diabetes.

合成法

The synthesis of Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves multiple steps. The first step is the reaction of 4-ethyl-5-(1-(3-methylbenzoyl)amino)ethyl)-4H-1,2,4-triazole-3-thiol with ethyl 4-bromobenzoate in the presence of a base to yield the intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine chloroformate to produce the final product.

科学的研究の応用

Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It works by inhibiting the enzyme ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, which is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion, leading to a reduction in blood glucose levels. By inhibiting ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate, Ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate increases the levels of incretin hormones, resulting in improved glucose control.

特性

製品名

ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

分子式

C25H29N5O4S

分子量

495.6 g/mol

IUPAC名

ethyl 4-[[2-[[4-ethyl-5-[1-[(3-methylbenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H29N5O4S/c1-5-30-22(17(4)26-23(32)19-9-7-8-16(3)14-19)28-29-25(30)35-15-21(31)27-20-12-10-18(11-13-20)24(33)34-6-2/h7-14,17H,5-6,15H2,1-4H3,(H,26,32)(H,27,31)

InChIキー

HGLFBMFFJZBYRY-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C(C)NC(=O)C3=CC(=CC=C3)C

正規SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C(C)NC(=O)C3=CC=CC(=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。